molecular formula C23H30N2O4S B2749378 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide CAS No. 922104-91-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Cat. No.: B2749378
CAS No.: 922104-91-4
M. Wt: 430.56
InChI Key: UUOCYKCCWOQRMX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-5-7-17-8-11-19(12-9-17)30(27,28)24-18-10-13-21-20(15-18)25(14-6-2)22(26)23(3,4)16-29-21/h8-13,15,24H,5-7,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOCYKCCWOQRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H30N2O4SC_{22}H_{30}N_2O_4S and a molecular weight of approximately 430.56 g/mol. Its structure includes a benzoxazepine core which is known for diverse biological activities. The unique arrangement of atoms in this compound suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : By binding to certain receptors, it can modulate signaling pathways that are crucial for various physiological processes.
  • DNA/RNA Interaction : It may also interact with genetic material, influencing gene expression and cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10Apoptosis induction
Compound BHeLa (Cervical Cancer)15Cell cycle arrest
N-(3,3-dimethyl...)A549 (Lung Cancer)12Inhibition of proliferation

These findings suggest that the compound may have potential as an anticancer agent through various mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary data indicate that it may exhibit inhibitory effects against certain bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus30 µg/mL
P. aeruginosa20 µg/mL

These results highlight the potential for developing this compound as an antimicrobial agent.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of a related benzoxazepine derivative. The study found that the compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation (IC50 = 12 µM) .

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of sulfonamide derivatives. The results demonstrated that compounds structurally similar to N-(3,3-dimethyl...) displayed promising activity against multidrug-resistant strains of bacteria .

Preparation Methods

Cyclization via Beckmann Rearrangement

A literature precedent for benzoxazepine synthesis involves the Beckmann rearrangement of oxime derivatives. For example, Xiao et al. (2007) demonstrated that 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime undergoes rearrangement to form 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one under acidic conditions. Adapting this method:

  • Oxime Formation :

    • React 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine hydrochloride in ethanol/water to yield the corresponding oxime.
    • Conditions : Reflux at 80°C for 12 hours, followed by neutralization with NaHCO₃.
  • Beckmann Rearrangement :

    • Treat the oxime with concentrated H₂SO₄ or PCl₅ in dichloromethane to induce rearrangement, forming the benzoxazepinone core.
    • Modifications : Introduce 3,3-dimethyl and 5-propyl groups via alkylation during or post-rearrangement. For instance, propyl bromide and trimethylaluminum may facilitate N-propylation and dimethylation.

Alternative Route: Cyclocondensation of Amino Alcohols

Amino alcohols can undergo cyclization with ketones or aldehydes to form oxazepine rings. For the target compound:

  • Starting Material : 2-Amino-4-propylphenol and dimethyl ketone (e.g., acetone).
  • Cyclization :
    • React the amino alcohol with acetone in the presence of BF₃·Et₂O as a Lewis acid catalyst.
    • Mechanism : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the oxazepine ring.
  • Oxidation :
    • Oxidize the resultant secondary alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) to install the 4-oxo group.

Functionalization of the Benzoxazepine Core

Introduction of the 7-Amino Group

The sulfonamide moiety requires a primary amine at position 7. Strategies include:

  • Nitration and Reduction :
    • Nitrate the benzoxazepine core using HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.
  • Directed Ortho-Metalation :
    • Use a directing group (e.g., OMe) to facilitate lithiation at position 7, followed by quenching with a nitrogen source (e.g., NBS/NaN₃).

Sulfonylation of the 7-Amino Intermediate

The final step involves coupling the amine with 4-propylbenzenesulfonyl chloride:

  • Sulfonyl Chloride Preparation :

    • Sulfonate 4-propyltoluene with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C to yield 4-propylbenzenesulfonyl chloride.
  • Coupling Reaction :

    • React the benzoxazepin-7-amine with 4-propylbenzenesulfonyl chloride in the presence of pyridine or Et₃N as a base.
    • Conditions : Stir in anhydrous THF at room temperature for 6–8 hours.

Optimization and Challenges

Regioselectivity and Steric Effects

The 3,3-dimethyl and 5-propyl groups introduce steric hindrance, potentially slowing sulfonylation. Solutions include:

  • Using excess sulfonyl chloride (1.5 equiv).
  • Employing high-boiling solvents (e.g., DMF) to enhance reactivity.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the sulfonamide.
  • Crystallization : Recrystallize from ethanol/water to achieve >95% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Beckmann Rearrangement Oxime formation, rearrangement 45–50 Scalable, fewer steps Requires harsh acids
Cyclocondensation Amino alcohol + ketone 35–40 Mild conditions Low regioselectivity
Nitration/Reduction Nitration, hydrogenation 30–35 Direct amine installation Over-reduction risks

Q & A

Basic: What are the recommended methodologies for synthesizing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide?

The synthesis involves multi-step organic reactions optimized for yield and purity. Key steps include:

  • Core formation : Construction of the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization under controlled temperature (60–80°C) and solvent systems (e.g., THF or DCM) .
  • Sulfonamide coupling : Reaction of the core intermediate with 4-propylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
    Critical parameters include reaction time optimization and catalyst selection (e.g., Pd catalysts for allyl group introduction in analogs) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques are employed in tandem:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., dimethyl and propyl groups at C3 and C5) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (expected ~450–470 g/mol based on analogs) .
  • X-ray crystallography : For unambiguous confirmation of the oxazepine ring conformation and sulfonamide orientation (as demonstrated in related benzoxazepine structures) .

Advanced: What mechanistic approaches are used to study its biological activity, such as enzyme inhibition?

  • Enzyme kinetics : Assays measuring IC50 against targets like carbonic anhydrases (CA-II/IX) using stopped-flow CO2 hydration methods .
  • Molecular docking : Computational models (e.g., AutoDock Vina) to predict binding interactions between the sulfonamide group and CA active sites .
  • Competitive binding studies : Fluorescence polarization to assess displacement of known inhibitors (e.g., acetazolamide) .

Advanced: How can researchers resolve contradictory data on inhibitory potency across studies?

Contradictions may arise from:

  • Assay variability : Standardize buffer pH (e.g., pH 7.4 vs. 6.5 for tumor-associated CA-IX) and temperature (25°C vs. 37°C) .
  • Compound purity : Reanalyze batches via HPLC-MS to rule out degradation products .
  • Structural analogs : Compare activity with derivatives (e.g., ethyl vs. propyl substituents; see SAR table in ) to identify critical functional groups .

Advanced: How to design stability studies for this compound under physiological conditions?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .
  • Stability-indicating assays : Monitor degradation via UPLC-PDA at λ = 254 nm and track half-life .
  • Solid-state stability : Thermogravimetric analysis (TGA) to assess hygroscopicity and melting point deviations .

Advanced: What computational strategies support target identification and binding affinity prediction?

  • Pharmacophore modeling : Identify essential features (e.g., sulfonamide moiety, hydrophobic propyl groups) using tools like Schrödinger Phase .
  • MD simulations : 100-ns trajectories to evaluate binding stability with CA isoforms .
  • Free energy calculations : MM-GBSA to rank derivatives by predicted ΔG binding .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Analog synthesis : Modify substituents (e.g., allyl → ethyl/propyl) and test inhibitory activity .
  • 3D-QSAR : CoMFA/CoMSIA models to correlate spatial/electronic features with potency .
  • Crystallography : Resolve co-crystal structures with CA-II to validate docking poses .

Advanced: What strategies optimize synthetic yield for scale-up without compromising purity?

  • Design of Experiments (DoE) : Screen variables (catalyst loading, solvent ratio) via response surface methodology .
  • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonamide coupling) to enhance reproducibility .
  • In-line analytics : PAT tools (e.g., FTIR) for real-time monitoring of intermediate formation .

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